2,6-Dichloro-3-(2,2,2-trifluoroethoxy)pyridine is a chemical compound classified within the pyridine family. It is characterized by the presence of two chlorine atoms at the 2 and 6 positions of the pyridine ring and a 2,2,2-trifluoroethoxy group at the 3 position. This compound is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals. Its unique structural features contribute to its chemical reactivity and biological activity.
The synthesis of 2,6-dichloro-3-(2,2,2-trifluoroethoxy)pyridine typically involves a nucleophilic substitution reaction. The primary method includes the reaction of 2,6-dichloropyridine with 2,2,2-trifluoroethanol in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually conducted under reflux conditions to ensure complete conversion of reactants into the desired product.
In industrial settings, continuous flow reactors may be utilized to enhance yield and efficiency. Advanced purification techniques such as distillation and crystallization are also employed to achieve high purity levels of the final product.
The molecular formula of 2,6-dichloro-3-(2,2,2-trifluoroethoxy)pyridine is . The compound features:
The compound can undergo various chemical reactions due to its functional groups:
The specific conditions for these reactions vary based on the nature of the nucleophile or oxidizing/reducing agent used. For example:
The mechanism of action for 2,6-dichloro-3-(2,2,2-trifluoroethoxy)pyridine involves its interaction with biological targets due to its electrophilic nature. The chlorine atoms can participate in halogen bonding, enhancing binding affinity to certain receptors or enzymes. Additionally, the trifluoroethoxy group may influence lipophilicity and membrane permeability.
The compound exhibits significant stability under standard conditions but can react under specific circumstances due to its functional groups:
The applications of 2,6-dichloro-3-(2,2,2-trifluoroethoxy)pyridine span several fields:
The systematic name 2,6-Dichloro-3-(2,2,2-trifluoroethoxy)pyridine follows IUPAC conventions, numerically specifying substituent positions relative to the ring nitrogen (position 1). The parent heterocycle is pyridine, with chlorine atoms at the 2- and 6-positions and a 2,2,2-trifluoroethoxy group (-OCH~2~CF~3~) at position 3. Its molecular formula is C~7~H~4~Cl~2~F~3~NO, with a molecular weight of 246.02 g/mol and CAS registry number 1087728-65-1 . Structurally, it belongs to the halogenated pyridine subclass and more specifically to the 3-fluoroalkoxy pyridines, characterized by oxygen-linked perfluoroalkyl chains at the meta position. This placement creates distinctive electronic asymmetry across the ring system, with the strongly electron-withdrawing trifluoroethoxy group inducing substantial polarization compared to simpler alkyloxy analogs [2] [9].
Table 1: Nomenclature and Structural Features of Key Pyridine Derivatives
Compound Name | Substituent Pattern | Molecular Formula | CAS Number | Structural Class |
---|---|---|---|---|
2,6-Dichloro-3-(2,2,2-trifluoroethoxy)pyridine | 2-Cl, 6-Cl, 3-OCH₂CF₃ | C₇H₄Cl₂F₃NO | 1087728-65-1 | 3-Fluoroalkoxy pyridine |
2,6-Dichloro-3-(trifluoromethyl)pyridine | 2-Cl, 6-Cl, 3-CF₃ | C₆H₂Cl₂F₃N | 55304-75-1 | 3-Perfluoroalkyl pyridine |
2,6-Dichloro-3-(2,2-difluoroethoxy)pyridine | 2-Cl, 6-Cl, 3-OCH₂CF₂H | C₇H₅Cl₂F₂NO | 2208272-75-5 | 3-Difluoroalkoxy pyridine |
3-(2,2,2-Trifluoroethoxy)pyridine-2-sulfonamide | 3-OCH₂CF₃, 2-SO₂NH₂ | C₇H₇F₃N₂O₃S | CID 11054990 | Pyridine sulfonamide |
The chlorine atoms at C2 and C6 provide distinct reactivity profiles: the C2 chlorine is activated toward nucleophilic displacement due to its adjacency to the ring nitrogen, while the C6 chlorine offers a site for orthogonal functionalization. The trifluoroethoxy group's -OCH~2~CF~3~ moiety delivers exceptional electron-withdrawing character (σ~p~ = 0.45), surpassing methoxy (σ~p~ = -0.12) or ethoxy groups (σ~p~ = -0.24), which significantly lowers the π-electron density at C3 and adjacent positions [4] [9]. This electronic perturbation enhances the chlorine atoms' electrophilicity and makes the ring less susceptible to oxidative degradation compared to non-fluorinated analogs. Crystallographic analyses of related compounds reveal that the trifluoroethoxy group typically adopts a gauche conformation relative to the pyridine plane, minimizing steric interactions while allowing favorable electrostatic interactions between fluorine atoms and neighboring electrophiles [8] [10].
The targeted synthesis of 2,6-Dichloro-3-(2,2,2-trifluoroethoxy)pyridine emerged in the early 2000s as part of broader explorations into fluorinated pyridine building blocks for pharmaceutical applications. Its development parallels the escalating importance of organofluorine chemistry in drug discovery, where approximately 30% of agrochemicals and 20% of pharmaceuticals now contain fluorine. The compound was first reported in patent literature around 2008-2010 as an intermediate in kinase inhibitor synthesis, with its CAS registry (1087728-65-1) formalized in 2009 . This period coincided with expanding commercial availability of trifluoroethanol and its derivatives, which enabled practical access to such building blocks on industrial scales [9].
The molecule's design principles reflect historical milestones in fluorinated heterocycle chemistry: (1) The 1950s-1970s development of nucleophilic halogen exchange techniques (e.g., Halex process), which facilitated introduction of fluorine into electron-deficient heterocycles; (2) The 1980s-1990s advancement of catalytic fluorination methods using reagents like DAST and later Deoxo-Fluor®, allowing efficient conversion of alcohols to fluorinated groups; and (3) The 2000s refinement of transition metal-catalyzed coupling reactions that tolerate fluoroalkyl groups while enabling C-Cl bond functionalization. Unlike earlier fluoropyridines focused primarily on trifluoromethyl groups, this compound exemplifies the strategic shift toward oxygen-linked fluorinated side chains, which offer improved metabolic stability and solubility profiles while retaining strong electron-withdrawal [4] [9] [10].
Table 2: Historical Development Timeline of Key Fluorinated Pyridines
Time Period | Key Advances | Representative Compounds Developed | Impact on Target Compound |
---|---|---|---|
1950s-1970s | Halogen-exchange fluorination | Pentafluoropyridine, 2-Chloro-5-trifluoromethylpyridine | Enabled synthesis of polyhalogenated precursors |
1980s-1990s | Catalytic fluoroalkylation | 3-Trifluoromethylpyridine derivatives | Established methods for C-CF₃ bond formation |
1990s-2000s | Fluoroalkoxy synthesis reagents | 3,5-Bis(trifluoromethoxy)pyridine | Developed O-alkylation with fluoroalkyl halides |
2000s-Present | Transition metal-catalyzed functionalization | 2,6-Dichloro-3-(2,2,2-trifluoroethoxy)pyridine | Enabled selective modification of dichloro precursors |
Commercial availability of this specific compound began around 2012-2015 through specialized fine chemical suppliers like PharmInt, reflecting pharmaceutical industry demand for complex fluorinated intermediates. Its inclusion in building block libraries underscores its role in modern structure-activity relationship (SAR) studies, particularly where simultaneous electronic modulation at multiple ring positions is required [9].
The trifluoroethoxy group (-OCH~2~CF~3~) serves multiple strategic roles in bioactive molecule design: It acts as a strongly electron-withdrawing substituent (Hammett σ~m~ = 0.45) that reduces basicity of the pyridine nitrogen (predicted pK~a~ ≈ -4.84) while enhancing oxidative stability and influencing dipole moments [10]. This group significantly increases lipophilicity (π~R~ = 1.04) compared to ethoxy (π~R~ = 0.28), contributing to improved membrane permeability as evidenced by calculated logP values (XLogP3 ≈ 3.6) [4] [10]. Critically, the trifluoroethoxy moiety exhibits exceptional metabolic resistance to cytochrome P450 oxidation due to the stability of C-F bonds, addressing a common limitation of non-fluorinated alkoxy groups in drug candidates. Its steric bulk (molar refractivity = 17.6) can also fill hydrophobic binding pockets in biological targets, as demonstrated in kinase inhibitors where it occupies allosteric sites [4].
The dichloro substitution pattern enables sequential functionalization through chemoselective displacement: The C2 chlorine undergoes preferential nucleophilic substitution due to activation by the ring nitrogen, allowing introduction of amines, alkoxides, or thiols under mild conditions. The C6 chlorine, being less activated but still reactive, provides a secondary site for diversification, enabling synthesis of disubstituted analogs. This orthogonal reactivity is exploited in pharmaceutical synthesis where sequential amination steps build molecular complexity efficiently [9]. The chlorine atoms also contribute to molecular recognition through halogen bonding interactions, where the σ-hole on chlorine can act as an electrophile toward carbonyl oxygens or aromatic rings in target proteins (bond strength ≈ 3–5 kJ/mol) [4] [8].
Table 3: Electronic and Physicochemical Contributions of Substituents
Substituent | Electronic Effect (Hammett σ) | Lipophilicity Contribution (π) | Steric Parameter (Es) | Key Biological Roles |
---|---|---|---|---|
3-(2,2,2-Trifluoroethoxy) | σ~m~ = 0.45 | π = 1.04 | -0.67 | Enhanced metabolic stability, increased membrane permeability, electron withdrawal |
2,6-Dichloro | σ~m~ (2-Cl) = 0.37, σ~p~ (6-Cl) = 0.23 | π~Cl~ = 0.71 (each) | -0.97 | Orthogonal reactivity for derivatization, halogen bonding, electron withdrawal |
The synergistic combination of these groups creates a multipolar electronic environment across the pyridine ring, with calculated electrostatic potential maps showing pronounced positive potential near chlorine atoms and negative potential localized on nitrogen and oxygen. This polarization enhances interactions with complementary charged regions in biological targets, as evidenced in studies of related pyridine derivatives that exhibit low nanomolar inhibition of enzymes like tyrosine kinases and phosphodiesterases. The trifluoroethoxy group's conformational flexibility allows adaptive binding in enzyme pockets, while its fluorine atoms participate in dipole-dipole interactions and weak hydrogen bonding (C-F⋯H-N) that contribute to binding affinity and selectivity [4] [8].
In agrochemical applications, this combination imparts xenobiotic character that reduces soil persistence while maintaining insecticidal or herbicidal activity. The dichloro substitution pattern is particularly valued in fungicide design, where it provides redox stability under environmental conditions. Field studies of structurally related compounds show that the trifluoroethoxy group reduces photodegradation rates compared to methoxy analogs (t~1/2~ increased 2.3-fold), extending residual activity in crop protection applications [4] [10].
Table 4: Synthetic Applications and Derivative Synthesis Pathways
Reaction Type | Conditions | Primary Site | Key Products | Applications |
---|---|---|---|---|
Nucleophilic Aromatic Substitution | Amines, K₂CO₃, DMF, 60-80°C | C2 position | 2-Amino-6-chloro-3-(TFE)pyridines | Kinase inhibitor intermediates |
Pd-Catalyzed Cross-Coupling | Suzuki: ArB(OH)₂, Pd(dppf)Cl₂, K₂CO₃, 80°C | C6 position | 6-Aryl-2-chloro-3-(TFE)pyridines | Agricultural active ingredients |
Etherification | Alcohols, NaH, THF, 0°C→RT | C6 chlorine if activated | 2,6-Dialkoxy derivatives | Solubilizing prodrug moieties |
Hydrodehalogenation | H₂, Pd/C, EtOH | C2 and C6 | 3-(TFE)piperidine | Saturated pharmacophore building blocks |
The synthetic versatility of 2,6-Dichloro-3-(2,2,2-trifluoroethoxy)pyridine is evidenced by its application in multistep syntheses: In pharmaceutical contexts, C2 amination with anilines yields intermediates for receptor tyrosine kinase inhibitors (e.g., analogs of crizotinib's core structure). C6 Suzuki coupling enables introduction of heteroaryl groups for G-protein coupled receptor modulators. Full displacement produces 2,6-diamino derivatives that serve as Janus kinase (JAK) inhibitor precursors. The high regioselectivity observed in these reactions (>95:5 C2:C6 selectivity for aminolysis) underscores the electronic differentiation imparted by the 3-trifluoroethoxy group [4] [9].
Table 5: Biological Applications of Derived Compounds
Compound Class | Target Category | Key Biological Activity | Structural Role |
---|---|---|---|
2-Anilino-6-aryl derivatives | Tyrosine kinases | ATP-competitive inhibition (IC₅₀ = 5-50 nM) | Core scaffold with hinge-binding motif |
2,6-Diamino analogs | JAK/STAT pathway | JAK3 inhibition (K~i~ = 2.3 nM) | Planar heterocycle with hydrophobic extension |
6-Alkoxy-2-amino compounds | GABA receptors | Positive allosteric modulation (EC₅₀ = 120 nM) | Membrane penetration enhancer |
Metal complexes | Antimicrobial agents | Antibacterial against Gram-positive pathogens (MIC = 1.5 µg/mL) | Chelating ligand |
Beyond medicinal chemistry, this compound serves as a ligand precursor in catalysis, where palladium complexes of its 2-amino derivatives facilitate Buchwald-Hartwig amination reactions. In materials science, incorporation into polymers yields fluorinated polyimides with low dielectric constants (κ ≈ 2.7) useful in microelectronics. The compound's stability under acidic conditions and resistance to enzymatic degradation make it particularly valuable in these non-pharmaceutical applications [4].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1